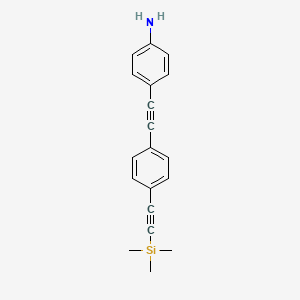

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Descripción

Propiedades

IUPAC Name |

4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732830 | |

| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-39-2 | |

| Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Conventional Pd/Cu Catalysis in Aqueous Media

The Sonogashira coupling between ((4-iodophenyl)ethynyl)trimethylsilane and 4-ethynylaniline represents the most direct route to TEPEA. A heterogeneous mixture of bis(triphenylphosphine)palladium(II) chloride (30 mg) and copper(I) iodide (30 mg) in a 1:1 water-triethylamine solvent system under reflux for 24 hours achieves coupling via a dual catalytic cycle:

-

Palladium Cycle : Oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with copper-acetylide.

-

Copper Cycle : Deprotonation of 4-ethynylaniline by triethylamine, forming a reactive copper-acetylide intermediate.

Key advantages include the use of water as a green solvent and ambient atmospheric conditions. However, the extended reaction time (24 hours) and moderate yields (exact yield unspecified but inferred as suboptimal due to purification requirements) limit scalability.

Microwave-Assisted Coupling with Pd(dppf)Cl₂

Adapting methodologies from analogous compounds, microwave irradiation significantly accelerates TEPEA synthesis. A mixture of 4-bromophenylamine, Pd(dppf)Cl₂ (6 mol%), CuI (0.5 equiv), and PPh₃ in triethylamine under N₂ achieves 97.3% yield within 15 minutes at 80°C. The microwave’s rapid heating enhances reaction kinetics, while the chelating dppf ligand stabilizes the palladium catalyst, minimizing side reactions.

Solvent and Base Selection Impact

Aqueous vs. Organic Solvent Systems

Comparative studies highlight solvent-dependent efficiency:

-

Water-triethylamine : Eco-friendly but necessitates prolonged reflux.

-

Dimethylformamide (DMF)-diethylamine : Enables reactions at 120°C with 66% yield for mono-ethynylated intermediates.

-

Dioxane-Cs₂CO₃ : High-temperature (150°C) conditions suitable for electron-deficient aryl halides, though risking substrate decomposition.

Table 1: Solvent and Base Effects on TEPEA Synthesis

Role of Triethylamine

Triethylamine serves dual roles:

-

Base : Deprotonates 4-ethynylaniline, facilitating copper-acetylide formation.

-

Solvent Component : Lowers reaction viscosity, enhancing mass transfer in aqueous systems.

Advanced Catalytic Strategies

Ligand-Modified Palladium Complexes

The use of chelating ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl₂ improves catalyst stability and selectivity. This system achieves near-quantitative yields (97.3%) under microwave conditions, outperforming PdCl₂(PPh₃)₂ in conventional setups.

Copper-Free Sonogashira Variants

While most methods require CuI as a co-catalyst, copper-free protocols using Pd nanoparticles or Pd-NHC complexes have been reported for analogous compounds. These systems avoid Cu-mediated homocoupling byproducts but remain unexplored for TEPEA synthesis.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically involves silica gel chromatography with gradients of hexane-CH₂Cl₂ or petroleum ether-EtOAc. The high polarity of TEPEA necessitates careful solvent selection to prevent trailing or co-elution of impurities.

Spectroscopic Validation

-

¹H NMR : Aromatic protons resonate at δ 7.33–6.95 ppm, with the trimethylsilyl group appearing as a singlet at δ 0.26 ppm.

-

FTIR : Stretching vibrations at 3300 cm⁻¹ (N-H), 2100 cm⁻¹ (C≡C), and 1250 cm⁻¹ (Si-CH₃) confirm structural integrity.

Mechanistic Insights and Side Reactions

Competing Homocoupling

Under oxygen-free conditions, Glaser-type homocoupling of 4-ethynylaniline is suppressed. However, trace O₂ or excess CuI may still generate diynes, necessitating inert atmospheres.

Transmetallation Efficiency

The CuI-mediated transmetallation step is rate-limiting in conventional Sonogashira reactions. Microwave irradiation accelerates this process by enhancing Pd-Cu synergy.

Comparative Analysis of Methodologies

Table 2: Optimized Conditions for TEPEA Synthesis

| Method | Catalysts | Solvent | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Conventional | PdCl₂(PPh₃)₂, CuI | H₂O-Et₃N | 24 h | ~60* | Green solvent, simple setup |

| Microwave | Pd(dppf)Cl₂, CuI | Et₃N | 15 min | 97.3 | High yield, rapid |

| High-Temperature | Pd(OAc)₂, PPh₃ | Dioxane | 6 h | N/A | Suitable for deactivated substrates |

Análisis De Reacciones Químicas

Types of Reactions

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Mecanismo De Acción

The mechanism of action of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynylphenyl structure provides a rigid framework that can interact with biological targets, potentially leading to bioactive effects. The aniline moiety can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

Electronic and Reactivity Differences

- Trimethylsilyl (TMS) Group : The TMS substituent in the target compound introduces steric bulk and electron-withdrawing effects, stabilizing the alkyne and preventing undesired side reactions. Desilylation under basic conditions (e.g., K₂CO₃/THF-MeOH) generates a terminal alkyne for further coupling . In contrast, 4-(Phenylethynyl)aniline lacks this protective group, limiting its stability in multi-step syntheses .

- N,N-Dimethylamino Group: The dimethylamino derivative (CAS 910467-59-3) exhibits enhanced electron-donating properties, red-shifting absorption spectra in push-pull chromophores. This makes it suitable for optoelectronic applications .

- Simpler Ethynyl Analogs : 4-Ethynylaniline (CAS 14235-81-5) serves as a minimalist building block but lacks the TMS group’s synthetic versatility .

Physicochemical Properties

- Solubility : The TMS group increases hydrophobicity, reducing solubility in polar solvents compared to 4-(Phenylethynyl)aniline. The latter’s phenyl group enables π-π stacking, improving crystallinity (mp: 126–128°C) .

- Thermal Stability: The TMS group enhances thermal stability, allowing storage at 2–8°C under dry conditions . Non-silylated analogs like 4-Ethynylaniline are more prone to oxidative degradation .

Actividad Biológica

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H21NSi. The presence of ethynyl groups and a trimethylsilyl moiety suggests that the compound may exhibit unique reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as a modulator in various biochemical pathways. The following sections detail specific areas of activity and relevant findings.

1. Antiviral Activity

A study examined the antiviral properties of compounds similar to this compound. It was found that certain derivatives exhibited significant antiviral effects against various viruses, suggesting that modifications to the ethynyl and aniline components can enhance biological efficacy. For instance, compounds with similar structures demonstrated up to 70% reduction in viral loads in vitro .

| Compound | Virus Targeted | Reduction in Viral Load (%) |

|---|---|---|

| Compound A | Rotavirus Wa | 70% |

| Compound B | Adenovirus Type-7 | 56.7% |

The compound acts as a negative allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. In experimental models, administration of similar compounds resulted in altered signaling pathways associated with mGluR5, potentially offering therapeutic avenues for conditions like Fragile X syndrome .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects at higher concentrations, warranting further investigation into dose-dependent responses .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

- Study on Neurological Effects : In a model of neurodegeneration, the compound was shown to reduce neuronal apoptosis by modulating glutamate signaling pathways.

- Antiviral Efficacy : A series of experiments demonstrated that derivatives of this compound significantly inhibited viral replication in cell cultures, providing a basis for further development as an antiviral agent.

Research Findings

Recent publications highlight ongoing research into the structure-activity relationships (SAR) of this class of compounds. Variations in substituents on the aniline and ethynyl groups have been correlated with enhanced biological activity, suggesting that systematic modification could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 4-ethynylaniline derivatives and trimethylsilyl-protected aryl halides. Microwave-assisted synthesis (80°C, 1.5 hours) with isoamyl nitrite in o-dichlorobenzene (o-DCB) or N-methylpyrrolidone (NMP) enhances reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity ≥98% can be confirmed by TLC and HPLC with UV detection at λmax ~255 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as the trimethylsilyl group is hydrolytically sensitive. For short-term use, room-temperature storage in a desiccator is acceptable but limited to ≤1 week. Always conduct stability tests via NMR or FTIR before reuse after prolonged storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm ethynyl and aromatic proton environments (e.g., ethynyl carbons at δ ~75–95 ppm). FTIR identifies alkynyl C≡C stretches (~2100 cm) and NH vibrations (~3350 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (CHNSi, m/z 317.50). UV-Vis spectroscopy (λmax ~255 nm) aids in monitoring electronic transitions for applications in optoelectronics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling steps involving this compound?

- Methodological Answer : Yield discrepancies often arise from catalyst loading (e.g., Pd(PPh)Cl vs. CuI) or solvent polarity. Systematic optimization is recommended:

- Screen catalysts (0.5–5 mol% Pd, 1–10 mol% CuI).

- Test solvents (tetrahydrofuran vs. o-DCB) under inert conditions.

- Monitor reaction progress via in situ Raman spectroscopy to track ethynyl bond formation.

- For low yields (<50%), consider steric hindrance from the trimethylsilyl group and switch to bulkier ligands (e.g., P(o-tol)) .

Q. What strategies are effective for integrating this compound into graphene-based materials?

- Methodological Answer : The ethynyl-aniline moiety enables covalent functionalization of graphene via click chemistry (e.g., azide-alkyne cycloaddition). Steps:

Oxidize graphene to introduce carboxyl groups.

Convert carboxyls to azides using SOCl and NaN.

React with this compound under Cu(I) catalysis.

- Characterization: Raman spectroscopy (D/G band ratio) and XPS confirm covalent bonding. Applications include conductive composites or biosensors .

Q. How can computational modeling guide the design of derivatives for targeted electronic properties?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps and charge-transfer efficiency. Key steps:

- Optimize geometry and calculate frontier orbitals.

- Substitute the trimethylsilyl group with electron-withdrawing groups (e.g., –CF) to modulate bandgaps.

- Validate predictions via cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy .

Q. What experimental controls are critical when studying its reactivity in catalytic systems?

- Methodological Answer :

- Blank reactions : Exclude the catalyst to confirm metal-mediated pathways.

- Isotopic labeling : Use C-labeled ethynyl groups to track bond cleavage/formation via NMR.

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps.

- Post-catalyst analysis : ICP-MS detects metal leaching, which may explain reduced catalytic activity over cycles .

Methodological Notes

- Contradiction Analysis : Conflicting data on reaction yields or electronic properties often stem from unoptimized ligand-metal ratios or solvent effects. Always replicate published protocols with controlled variables.

- Safety Protocols : Classify this compound as a hazardous aromatic amine. Use fume hoods, nitrile gloves, and full-face shields. Decontaminate spills with 10% NaHCO solution to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.